7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like Dess–Martin periodinane.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has been identified as a strategic molecule for optical applications due to its tunable photophysical properties . It is used in:
Chemistry: As a fluorophore for studying intracellular processes and chemosensors.
Biology: For bioimaging applications.
Medicine: As an antitumor scaffold with significant enzymatic inhibitory activity.
Industry: In the development of organic light-emitting devices and other materials.
Mechanism of Action
The mechanism of action of 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets and pathways. The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making it effective in various applications .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid . These compounds share similar structural motifs but differ in their substituents, which can significantly affect their properties and applications. The unique combination of the 3,5-dichlorophenyl group in 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid provides distinct photophysical properties and stability .
Biological Activity
7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on recent research findings.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of 3-amino-4-aroylpyrazoles with various carbonyl compounds. For this compound, the process includes:
- Starting Materials : 3-amino-4-aroylpyrazoles and substituted carbonyl compounds.
- Reaction Conditions : The reactions are generally conducted under acidic or neutral conditions at elevated temperatures (50°C to 100°C) to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. In vitro studies have shown that compounds within this class can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression . Notably, this compound has demonstrated:
- IC50 Values : The compound exhibits IC50 values in the micromolar range against several cancer cell lines, indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Studies have reported that pyrazolo[1,5-a]pyrimidines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation . The specific findings include:
- COX-2 Inhibition : The IC50 value for COX-2 inhibition was found to be comparable to that of established anti-inflammatory drugs such as celecoxib .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : It selectively inhibits certain kinases associated with cancer cell proliferation and survival pathways .
- Receptor Binding : The compound may act as a ligand for adenosine receptors, influencing cellular signaling pathways related to inflammation and cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo[1,5-a]pyrimidines is essential for optimizing their biological activity. Key findings include:
Substituent | Effect on Activity |
---|---|
3,5-Dichlorophenyl | Enhances anticancer potency |
Carboxylic Acid Group | Essential for anti-inflammatory activity |
Electron-Withdrawing Groups | Increase selectivity towards COX enzymes |
Case Studies
Several studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in preclinical models:
Properties
IUPAC Name |
7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-8-3-7(4-9(15)5-8)11-1-2-16-12-6-10(13(19)20)17-18(11)12/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABPTALCEJOSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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